1,1'-Dimethyl-3,3'-bipyridinium diiodide
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Overview
Description
1,1’-Dimethyl-3,3’-bipyridinium diiodide is a bipyridinium salt known for its redox properties. It is a derivative of bipyridine, where two nitrogen atoms are quaternized with methyl groups, and the compound is paired with iodide ions. This compound is of interest due to its applications in various fields, including electrochemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide can be synthesized through the quaternization of 3,3’-bipyridine with methyl iodide. The reaction typically involves heating 3,3’-bipyridine with an excess of methyl iodide in an appropriate solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete quaternization .
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-3,3’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide undergoes several types of chemical reactions, including:
Redox Reactions: It can participate in reversible one- and two-electron reduction processes, making it useful in redox flow batteries and electrochemical applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodide ions.
Major Products:
Scientific Research Applications
1,1’-Dimethyl-3,3’-bipyridinium diiodide has several scientific research applications:
Electrochemistry: It is used in redox flow batteries due to its stable redox properties.
Materials Science: The compound is employed in the development of electrochromic devices and molecular machines.
Biology and Medicine: Research is ongoing to explore its potential in biological systems, particularly in redox biology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-3,3’-bipyridinium diiodide primarily involves its redox properties. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with redox-active enzymes and proteins, influencing cellular redox states and signaling pathways . The molecular targets include various oxidoreductases and electron transport chain components .
Comparison with Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide (Paraquat): Known for its herbicidal properties, it is structurally similar but has different applications.
1,1’-Dimethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with distinct electrochemical properties.
Uniqueness: 1,1’-Dimethyl-3,3’-bipyridinium diiodide is unique due to its specific redox behavior and stability, making it particularly suitable for applications in redox flow batteries and electrochemical devices .
Properties
CAS No. |
63095-07-8 |
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Molecular Formula |
C12H14I2N2 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-5-11(9-13)12-6-4-8-14(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
KAVDRLAIOOZVPH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origin of Product |
United States |
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